

# Long-Term Carcinogenicity of Calcium Cyclamate in Rodents: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The long-term carcinogenicity of cyclamates, including **calcium cyclamate**, has been a subject of scientific investigation and regulatory scrutiny for decades. This technical guide provides an in-depth review of key long-term carcinogenicity studies of **calcium cyclamate** and related cyclamate salts in rodents. It summarizes quantitative data from these studies in structured tables, details the experimental protocols employed, and presents a visualization of a standard two-generation carcinogenicity study design. The evidence from multiple studies in rats and mice is reviewed, with a particular focus on the incidence of bladder tumors. While early studies involving high doses of a cyclamate and saccharin mixture raised concerns, subsequent studies on cyclamates alone, including a pivotal two-generation study of **calcium cyclamate** in rats, have not demonstrated a carcinogenic effect. This guide aims to provide a comprehensive resource for researchers and professionals involved in the safety assessment of food additives and drug development.

### Introduction

**Calcium cyclamate** is an artificial sweetener that was widely used in food and beverages until concerns about its potential carcinogenicity emerged in the late 1960s. These concerns were primarily based on a study that found bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin.[1][2] This led to a ban on cyclamates in several countries, including the United States. However, subsequent and extensive research, including long-term studies in



rodents, has been conducted to re-evaluate the carcinogenic potential of cyclamates alone. This guide provides a detailed examination of the key long-term studies on **calcium cyclamate** and other cyclamate salts in rodents to offer a clear perspective on the current state of the science.

# **Quantitative Data from Long-Term Carcinogenicity Studies**

The following tables summarize the quantitative data from key long-term studies on cyclamates in rodents. These studies are central to the evaluation of cyclamate's carcinogenic potential.

Table 1: Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Sprague-Dawley Rats

| Species/Str<br>ain     | Treatment Group (Dietary Concentrati on) | Number of<br>Animals | Observatio<br>n Period | Key<br>Findings<br>(Urinary<br>Bladder)           | Reference                       |
|------------------------|------------------------------------------|----------------------|------------------------|---------------------------------------------------|---------------------------------|
| Sprague-<br>Dawley Rat | 2% Sodium Cyclamate + Sodium Saccharin   | 70-78/group          | Lifelong               | One female<br>with a<br>papilloma                 | Schmähl and<br>Habs,<br>1984[3] |
| Sprague-<br>Dawley Rat | 5% Sodium Cyclamate + Sodium Saccharin   | 70-78/group          | Lifelong               | No tumors,<br>but increased<br>stone<br>formation | Schmähl and<br>Habs,<br>1984[3] |
| Sprague-<br>Dawley Rat | Sugar-<br>receiving<br>control           | 70-78/group          | Lifelong               | No<br>unexpected<br>results                       | Schmähl and<br>Habs,<br>1984[3] |
| Sprague-<br>Dawley Rat | Untreated<br>control                     | 70-78/group          | Lifelong               | No<br>unexpected<br>results                       | Schmähl and<br>Habs,<br>1984[3] |



Table 2: Chronic Toxicity Study of a Cyclamate: Saccharin (10:1) Mixture in Rats

| Species/Str<br>ain | Treatment Group (mg/kg body weight/day) | Number of<br>Animals  | Observatio<br>n Period | Key<br>Findings<br>(Urinary<br>Bladder) | Reference               |
|--------------------|-----------------------------------------|-----------------------|------------------------|-----------------------------------------|-------------------------|
| Rat                | 500                                     | 35 male, 45<br>female | Up to 105<br>weeks     | No tumors                               | Oser et al.,<br>1975[1] |
| Rat                | 1120                                    | 35 male, 45<br>female | Up to 105<br>weeks     | No tumors                               | Oser et al.,<br>1975[1] |
| Rat                | 2500                                    | 70 total              | 78-105<br>weeks        | 12 rats with papillary carcinomas       | Oser et al.,<br>1975[1] |

Table 3: Summary of a Two-Generation Carcinogenicity Study of Calcium Cyclamate in Rats

| Species/Str<br>ain | Treatment<br>Group                       | Number of<br>Animals     | Observatio<br>n Period | Key<br>Findings                                                      | Reference                   |
|--------------------|------------------------------------------|--------------------------|------------------------|----------------------------------------------------------------------|-----------------------------|
| Rat                | Calcium Cyclamate (oral administratio n) | Not specified in reviews | Two<br>generations     | No difference in tumor incidence between treated and control animals | IARC<br>Summaries[4]<br>[5] |
| Rat                | Control                                  | Not specified in reviews | Two<br>generations     | -                                                                    | IARC<br>Summaries[4]<br>[5] |

Note: Detailed quantitative data and protocol specifics for this study, often attributed to Nees and Derse (1965, 1967), are not readily available in the public domain literature but are consistently summarized by authoritative bodies like IARC as showing no carcinogenic effect.



### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of toxicological studies. Below are the experimental protocols for the key studies cited, based on available information.

# Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Rats (Schmähl and Habs, 1984)

- Test Substance: A mixture of sodium cyclamate and sodium saccharin.
- Species/Strain: Sprague-Dawley rats.
- Group Size: 70-78 rats per group.
- Administration Route: Oral, via feed.
- · Dosage Levels:
  - 2% of the diet.
  - 5% of the diet.
  - A sugar-receiving control group.
  - An untreated control group.
- Study Design: A two-generation study where the parent generation (F0) was administered the test diets, and their offspring (F1 generation) were exposed throughout their lives.
- Observations: Lifelong observation for clinical signs of toxicity and tumor development.
- Histopathology: Detailed histopathological examination of organs and tissues, with a particular focus on the urinary tract.

# Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats (Oser et al., 1975)



- Test Substance: A 10:1 mixture of cyclamate and saccharin.
- Species/Strain: Rats (strain not specified in the abstract).
- Group Size: 35 male and 45 female rats in the main study groups.
- Administration Route: Oral, via diet.
- · Dosage Levels:
  - 500 mg/kg body weight/day.
  - 1120 mg/kg body weight/day.
  - 2500 mg/kg body weight/day.
- Study Design: A chronic feeding study lasting up to 105 weeks. The protocol also included
  evaluations of reproduction and lactation through two litters and teratology investigations. In
  the latter part of the study, cyclohexylamine was added to the diets of some animals to
  account for its metabolism from cyclamate.
- Observations: Regular monitoring of physical condition, growth, food efficiency, blood, and urine.
- Histopathology: Postmortem pathological examination of a comprehensive set of tissues from all animals.

# Two-Generation Carcinogenicity Study of Calcium Cyclamate in Rats (Summary from IARC)

While the full study report is not publicly available, summaries from the International Agency for Research on Cancer (IARC) consistently describe the study as follows:

- Test Substance: Calcium cyclamate.
- Species/Strain: Rats.
- · Administration Route: Oral.



- Study Design: A two-generation study.
- Key Finding: No statistically significant difference in tumor incidence was observed between
  the animals treated with calcium cyclamate and the control animals.[4][5]

#### **Visualizations**

# **Experimental Workflow for a Two-Generation Carcinogenicity Study**

The following diagram illustrates the typical workflow of a two-generation carcinogenicity study, similar to the design used in the evaluation of **calcium cyclamate**.



Click to download full resolution via product page

A typical workflow for a two-generation carcinogenicity study in rodents.

### **Discussion and Conclusion**

The body of evidence from long-term carcinogenicity studies of cyclamates in rodents is complex. An early study by Oser et al. (1975) reported the induction of bladder carcinomas in rats fed a high dose of a 10:1 mixture of cyclamate and saccharin.[1] This finding was a major driver for the subsequent ban on cyclamates in some countries.

However, a two-generation study in Sprague-Dawley rats by Schmähl and Habs (1984) using a mixture of sodium cyclamate and sodium saccharin did not find any carcinogenic effects, even at high dietary concentrations.[3] Importantly, a two-generation study on **calcium cyclamate** administered alone also showed no difference in tumor incidence between treated and control rats, as consistently reported by the IARC.[4][5]

The collective evidence from numerous animal bioassays has led many regulatory bodies and scientific expert panels worldwide to conclude that cyclamate itself is not a carcinogen. The FDA's Cancer Assessment Committee has stated that "the collective weight of the many experiments...indicates that cyclamate is not carcinogenic." It is hypothesized that the findings

### Foundational & Exploratory





in the Oser et al. study may have been related to the high doses of the sweetener mixture leading to physiological changes in the bladder, such as changes in urine composition and the formation of precipitates or stones, which can lead to irritation and subsequent tumor formation in rodents.

In conclusion, while the initial concerns regarding cyclamate's carcinogenicity were based on a study using a high-dose mixture with saccharin, subsequent and more comprehensive studies, including a two-generation study on **calcium cyclamate** alone, have not substantiated these concerns. The weight of scientific evidence from long-term rodent studies indicates that **calcium cyclamate** is not a direct carcinogen. This technical guide provides researchers and drug development professionals with a detailed overview of the key studies that form the basis of this conclusion.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclamates Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclamates (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]
- To cite this document: BenchChem. [Long-Term Carcinogenicity of Calcium Cyclamate in Rodents: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093133#long-term-carcinogenicity-studies-of-calcium-cyclamate-in-rodents]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com